2-(2,6-Dioxopiperidin-3-yl)acetic acid
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Overview
Description
2-(2,6-Dioxopiperidin-3-yl)acetic acid is a versatile chemical compound with the molecular formula C7H9NO4. It is known for its intriguing properties and applications in various scientific research fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
The primary target of 2-(2,6-Dioxopiperidin-3-yl)acetic acid is Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .
Mode of Action
this compound interacts with its target, IDO1, by suppressing its activities . This suppression of IDO1 activities leads to a decrease in the pathogenesis of diseases such as cancer .
Biochemical Pathways
The compound affects the biochemical pathway involving IDO1. By suppressing the activities of IDO1, it disrupts the normal functioning of this pathway, leading to a decrease in the pathogenesis of diseases .
Result of Action
The molecular and cellular effects of the action of this compound involve the suppression of IDO1 activities . This leads to a disruption in the normal functioning of the biochemical pathway involving IDO1, thereby decreasing the pathogenesis of diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at a temperature between 2-8°C in an inert atmosphere for optimal stability .
Biochemical Analysis
Biochemical Properties
2-(2,6-Dioxopiperidin-3-yl)acetic acid plays a crucial role in biochemical reactions, particularly in the context of protein degradation. It interacts with enzymes such as E3 ligases, which are involved in the ubiquitin-proteasome pathway. This compound can form conjugates with various linkers, facilitating the targeted degradation of specific proteins. The nature of these interactions involves covalent bonding with the active sites of enzymes, leading to the modulation of their activity .
Cellular Effects
In cellular contexts, this compound influences several cellular processes. It has been observed to affect cell signaling pathways, particularly those related to protein degradation and turnover. This compound can alter gene expression by modulating the stability of transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by influencing the degradation of metabolic enzymes, thereby affecting metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a ligand for E3 ligases, facilitating the ubiquitination and subsequent degradation of target proteins. This process involves the formation of a covalent bond between the compound and the lysine residues of the target proteins, leading to their recognition and degradation by the proteasome. This mechanism is crucial for maintaining cellular homeostasis and regulating protein levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or prolonged exposure to light. Long-term studies have shown that its effects on cellular function can persist, with sustained modulation of protein levels and cellular processes observed in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, it effectively modulates protein degradation pathways without causing significant toxicity. At higher dosages, adverse effects such as cytotoxicity and disruption of normal cellular functions have been observed. These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to protein degradation. It interacts with enzymes such as E3 ligases and other components of the ubiquitin-proteasome system. These interactions can influence metabolic flux by altering the degradation rates of metabolic enzymes and other regulatory proteins, thereby affecting overall metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it exerts its effects. The compound’s distribution is crucial for its function, as it needs to reach target proteins and enzymes to modulate their activity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It is often directed to compartments such as the cytoplasm and nucleus, where it interacts with target proteins and enzymes. These localization patterns are essential for its activity, as they ensure that the compound reaches the appropriate sites of action within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)acetic acid typically involves several steps, starting from readily available raw materials. One common synthetic route involves the reaction of piperidine derivatives with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the production of polymers and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione
- 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid
- Thalidomide derivatives
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)acetic acid stands out due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c9-5-2-1-4(3-6(10)11)7(12)8-5/h4H,1-3H2,(H,10,11)(H,8,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNHMNRAYLJHOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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